molecular formula C10H18N4 B12627992 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine CAS No. 917807-14-8

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B12627992
CAS No.: 917807-14-8
M. Wt: 194.28 g/mol
InChI Key: TUQXBDHOGFEXDH-UHFFFAOYSA-N
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Description

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)ethanone
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine

Uniqueness

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

917807-14-8

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(5-ethyl-3-methyl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-3-10-12-8(2)13-14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3

InChI Key

TUQXBDHOGFEXDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C2CCNCC2)C

Origin of Product

United States

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